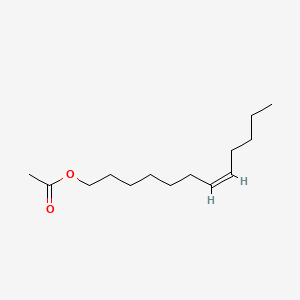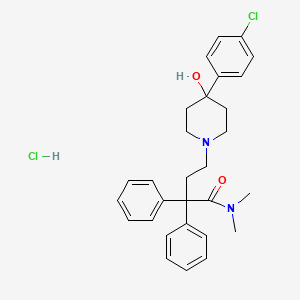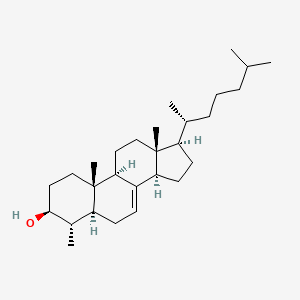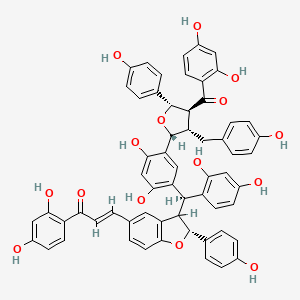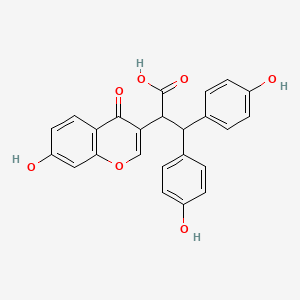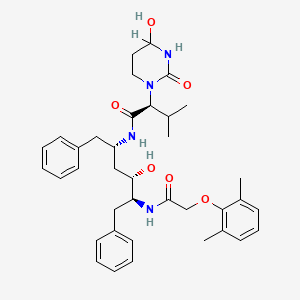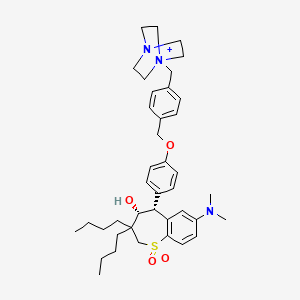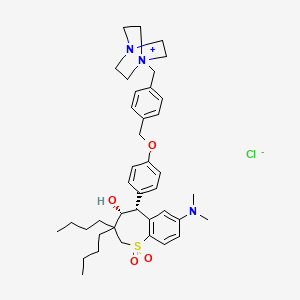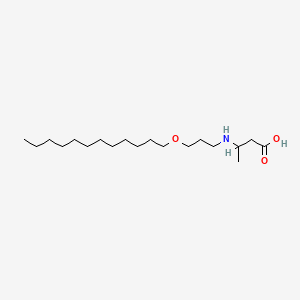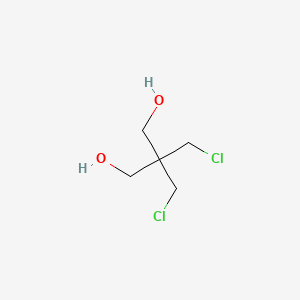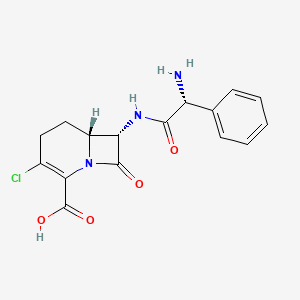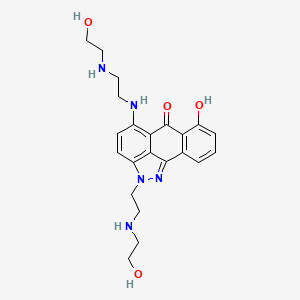
Losoxantrone
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du losoxantrone implique un processus réactionnel en plusieurs étapes. Les étapes clés comprennent :
- Chauffage avec du carbonate de potassium dans l'acétone.
- Utilisation de diméthylsulfoxyde.
- Chauffage avec de la pyridine.
- Hydrogénation avec de l'acide acétique glacial et de l'hydroxyde de palladium sur carbone .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle, assurant la pureté et le rendement du produit final. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions : Le losoxantrone subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier sa structure, modifiant potentiellement son activité biologique.
Substitution : Diverses réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, améliorant ses propriétés.
Réactifs et conditions communs :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés quinoniques, tandis que la réduction peut produire des dérivés d'hydroquinone .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes d'intercalation de l'ADN et d'inhibition de la topoisomérase.
Biologie : La recherche sur le this compound contribue à comprendre ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.
5. Mécanisme d'action
Le this compound exerce ses effets en s'intercalant dans les brins d'ADN, provoquant des ruptures simple et double brin. C'est un puissant inhibiteur de la synthèse de l'ADN et de la topoisomérase II, une enzyme responsable du déroulement et de la réparation de l'ADN endommagé . Cette inhibition conduit à la perturbation de la réplication et de la transcription de l'ADN, aboutissant finalement à la mort cellulaire .
Composés similaires :
Mitoxantrone : Un agent antinéoplasique dérivé de l'anthracénedione qui inhibe également la topoisomérase II.
Piroxantrone : Un autre anthrapyrazole avec des mécanismes d'action similaires.
Unicité du this compound : Le this compound est unique en raison de son noyau d'anthracénedione modifié et de son groupe pyrazole supplémentaire, ce qui le rend plus résistant à la réduction enzymatique. Cela se traduit par une production diminuée de superoxydes et potentiellement une cardiotoxicité moindre par rapport à d'autres anthracyclines .
Applications De Recherche Scientifique
Losoxantrone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of DNA intercalation and topoisomerase inhibition.
Biology: Research on this compound helps in understanding its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
Losoxantrone exerts its effects by intercalating into DNA strands, causing both single and double strand breaks. It is a potent inhibitor of DNA synthesis and topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . This inhibition leads to the disruption of DNA replication and transcription, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Mitoxantrone: An anthracenedione-derived antineoplastic agent that also inhibits topoisomerase II.
Piroxantrone: Another anthrapyrazole with similar mechanisms of action.
Uniqueness of Losoxantrone: this compound is unique due to its modified anthracenedione nucleus and additional pyrazole group, which render it more resistant to enzymatic reduction. This results in decreased generation of superoxides and potentially less cardiotoxicity compared to other anthracyclines .
Propriétés
IUPAC Name |
6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQEQPFUCPDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236949 | |
| Record name | Losoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88303-60-0 | |
| Record name | Losoxantrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88303-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losoxantrone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088303600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losoxantrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOSOXANTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47KPH00809 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


